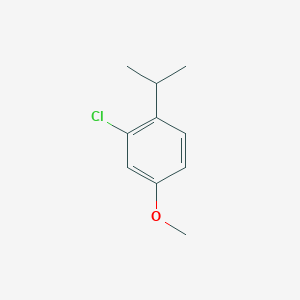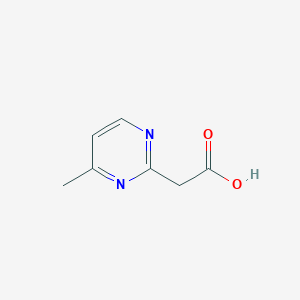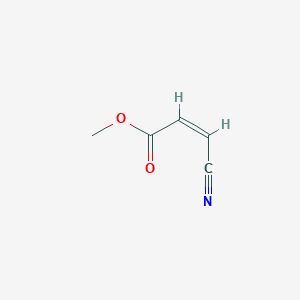
2-Propenoic acid, 3-cyano-, methyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-cyanoacrylate is a chemical compound belonging to the cyanoacrylate family, which is well-known for its adhesive properties. Cyanoacrylates are commonly used in various applications, including medical adhesives, industrial bonding agents, and household superglues. The unique feature of cyanoacrylates is their ability to rapidly polymerize in the presence of moisture, forming strong bonds with a variety of substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-cyanoacrylate typically involves the condensation of formaldehyde with cyanoacetate. This reaction produces a polymer called polycyanoacrylate, which can be further processed to obtain the desired monomer . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of (Z)-Methyl 3-cyanoacrylate involves large-scale chemical processes that ensure high yield and purity. The process includes the polymerization of cyanoacrylates using anionic initiators such as tetrabutylammonium salts or fluorenyllithium . The resulting polymer is then depolymerized to produce the monomer, which is purified and stabilized for commercial use.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic nucleophiles or bases such as amines and phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form cyanoacrylic acid.
Addition Reactions: Reacts with nucleophiles to form addition products.
Common Reagents and Conditions
Anionic Polymerization: Initiated by hydroxyl or bromide groups, or bases like amines and phosphines.
Hydrolysis: Occurs under aqueous conditions, often accelerated by acidic or basic catalysts.
Major Products
Polycyanoacrylate: Formed through polymerization.
Cyanoacrylic Acid: Formed through hydrolysis.
Scientific Research Applications
(Z)-Methyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of various polymers with specific properties.
Biology: Employed in tissue engineering and as a scaffold for cell growth due to its biocompatibility.
Medicine: Utilized in surgical adhesives and wound closure products.
Industry: Applied in the production of high-strength adhesives for various materials.
Mechanism of Action
The primary mechanism of action for (Z)-Methyl 3-cyanoacrylate is its rapid polymerization in the presence of moisture. This polymerization is initiated by anionic species, leading to the formation of long polymer chains that create strong adhesive bonds . The molecular targets include hydroxyl groups on surfaces, which facilitate the bonding process.
Comparison with Similar Compounds
Similar Compounds
- Ethyl Cyanoacrylate
- Butyl Cyanoacrylate
- Octyl Cyanoacrylate
Uniqueness
(Z)-Methyl 3-cyanoacrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates . Its rapid curing time and strong bonding capabilities make it particularly useful in applications requiring quick and durable adhesion.
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
methyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2- |
InChI Key |
AJXIQWIGXITQSV-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\C#N |
Canonical SMILES |
COC(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



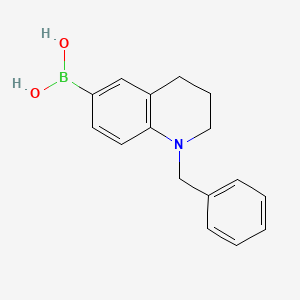

![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
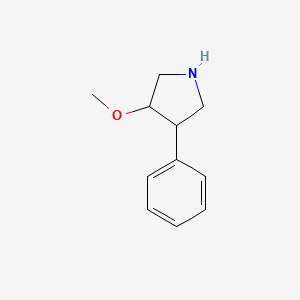

![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)
![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)

